molecular formula C12H17IO B1339230 Benzene, 1-(hexyloxy)-4-iodo- CAS No. 85557-94-4

Benzene, 1-(hexyloxy)-4-iodo-

Cat. No.: B1339230
CAS No.: 85557-94-4
M. Wt: 304.17 g/mol
InChI Key: LGBIFIGDFFVXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-(hexyloxy)-4-iodo- is an organic compound characterized by a benzene ring substituted with a hexyloxy group at the 1-position and an iodine atom at the 4-position. This compound is part of a broader class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(hexyloxy)-4-iodo- typically involves the following steps:

    Formation of Hexyloxybenzene: This can be achieved by reacting phenol with hexyl bromide in the presence of a base such as potassium carbonate.

    Iodination: The hexyloxybenzene is then subjected to iodination using iodine and an oxidizing agent like nitric acid or a catalyst such as silver nitrate to introduce the iodine atom at the 4-position.

Industrial Production Methods

While specific industrial methods for producing Benzene, 1-(hexyloxy)-4-iodo- are not well-documented, the general principles of aromatic substitution and ether formation are applied. Industrial production would likely involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(hexyloxy)-4-iodo- can undergo several types of chemical reactions:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Products depend on the nucleophile used, such as phenols, amines, or alkyl groups.

    Oxidation: Hexyloxybenzaldehyde or hexyloxybenzoic acid.

    Reduction: Benzene, 1-(hexyloxy)-4-hydro-.

Scientific Research Applications

Benzene, 1-(hexyloxy)-4-iodo- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of aromatic compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(hexyloxy)-4-iodo- involves its interaction with molecular targets through its aromatic ring and substituents. The hexyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the iodine atom can engage in halogen bonding. These interactions can affect various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(hexyloxy)-4-bromo-
  • Benzene, 1-(hexyloxy)-4-chloro-
  • Benzene, 1-(hexyloxy)-4-fluoro-

Uniqueness

Benzene, 1-(hexyloxy)-4-iodo- is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can lead to stronger interactions in chemical and biological systems, potentially enhancing its reactivity and specificity in various applications.

Properties

IUPAC Name

1-hexoxy-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBIFIGDFFVXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568990
Record name 1-(Hexyloxy)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85557-94-4
Record name 1-(Hexyloxy)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.